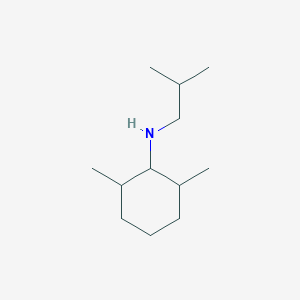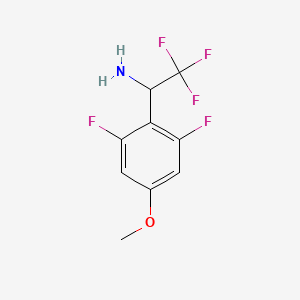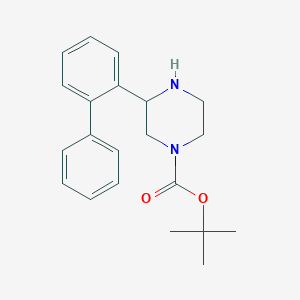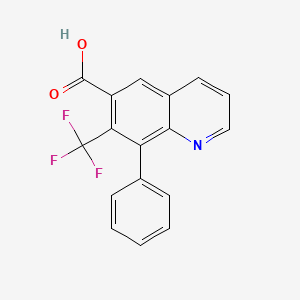![molecular formula C10H14N2O B13534084 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine](/img/structure/B13534084.png)
1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine is an organic compound with the molecular formula C10H14N2O It is a cyclopropane derivative with a pyridine ring substituted with a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine typically involves the reaction of cyclopropanamine with a suitable pyridine derivative. One common method is the nucleophilic substitution reaction where cyclopropanamine reacts with 2-methoxy-3-pyridylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[(2-Hydroxy-3-pyridinyl)methyl]cyclopropanamine or 1-[(2-Formyl-3-pyridinyl)methyl]cyclopropanamine.
Reduction: Formation of 1-[(2-Methoxy-3-piperidinyl)methyl]cyclopropanamine.
Substitution: Formation of various substituted cyclopropanamines depending on the nucleophile used.
科学的研究の応用
1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 1-[(2-Methoxy-5-pyridinyl)methyl]cyclopropanamine
- 1-[(2-Methoxy-4-pyridinyl)methyl]cyclopropanamine
- 1-[(2-Methoxy-6-pyridinyl)methyl]cyclopropanamine
Uniqueness
1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the methoxy group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-8(3-2-6-12-9)7-10(11)4-5-10/h2-3,6H,4-5,7,11H2,1H3 |
InChIキー |
AFTLEVREWGDBBZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC=N1)CC2(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















